molecular formula C25H23N7O3S B608380 KRH-594 free acid CAS No. 167006-13-5

KRH-594 free acid

Cat. No.: B608380
CAS No.: 167006-13-5
M. Wt: 501.565
InChI Key: UFZKNCXXIFQTNB-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRH-594, also known as WK-1492;  WK-14922K, is a potent, specific and insurmountable AT1 receptor antagonist. KRH-594 prevents end-organ damage in stroke-prone spontaneously hypertensive/Izm rats. KRH-594 ameliorates nephropathy and hyperlipidaemia in diabetic spontaneously hypertensive rats.

Properties

CAS No.

167006-13-5

Molecular Formula

C25H23N7O3S

Molecular Weight

501.565

IUPAC Name

(Z)-2-((3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)carbamoyl)cyclopent-1-ene-1-carboxylic acid

InChI

InChI=1S/C25H23N7O3S/c1-2-21-29-32(25(36-21)26-23(33)19-8-5-9-20(19)24(34)35)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-30-31-28-22/h3-4,6-7,10-13H,2,5,8-9,14H2,1H3,(H,34,35)(H,27,28,30,31)/b26-25-

InChI Key

UFZKNCXXIFQTNB-QPLCGJKRSA-N

SMILES

O=C(C1=C(C(O)=O)CCC1)/N=C2SC(CC)=NN\2CC3=CC=C(C4=CC=CC=C4C5=NN=NN5)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KRH-594 free acid;  WK-1492;  WK-14922K;  WK1492;  WK14922K.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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